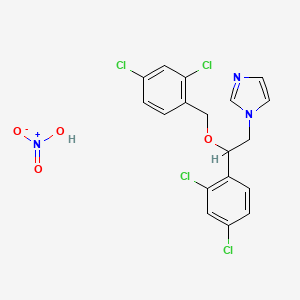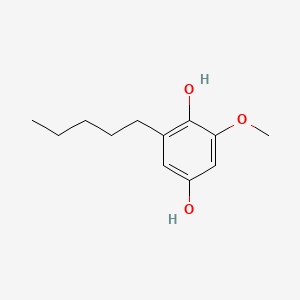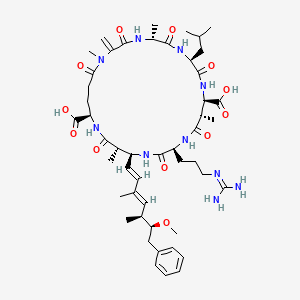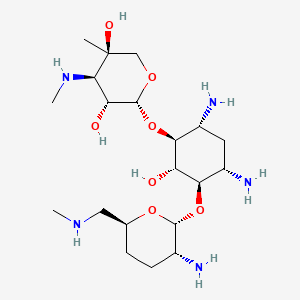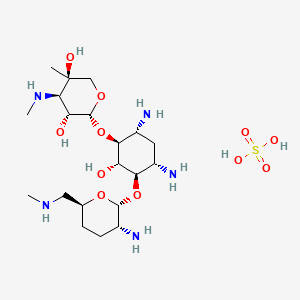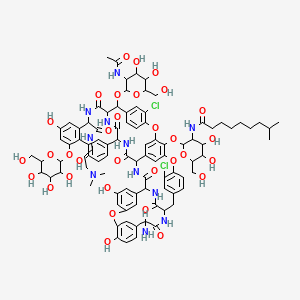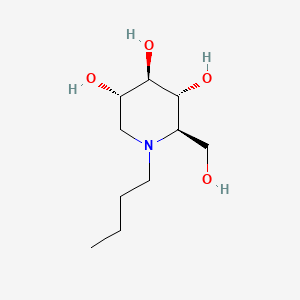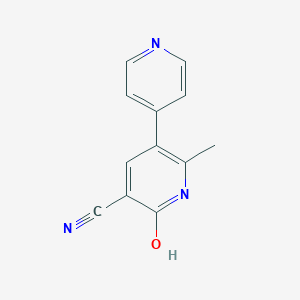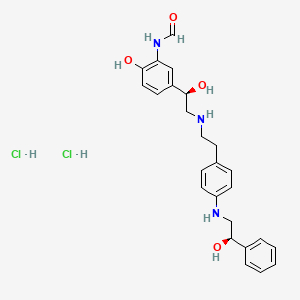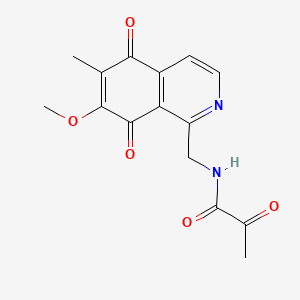
Oléandomycine
Vue d'ensemble
Description
Oléandomycine : est un antibiotique macrolide qui a été découvert pour la première fois en 1954 comme produit de la bactérie Streptomyces antibioticus. Elle est connue pour sa capacité à inhiber les bactéries responsables des infections des voies respiratoires supérieures, en particulier celles des genres Staphylococcus et Enterococcus . Bien qu'elle soit moins efficace que l'érythromycine, elle a été utilisée en association avec d'autres antibiotiques pour améliorer son efficacité .
Applications De Recherche Scientifique
Oleandomycin has a wide range of scientific research applications, including:
Chemistry:
- Used as a model compound to study the structure and function of macrolide antibiotics .
- Employed in glycosylation reactions to enhance the solubility and biological activity of flavonoids .
Biology:
- Investigated for its role in inhibiting bacterial protein synthesis by binding to the 50S subunit of bacterial ribosomes .
- Studied for its effects on bacterial cell membranes and enzymes .
Medicine:
- Used as a veterinary antibiotic to treat infections in swine and poultry .
- Explored for its potential anti-inflammatory, anti-tumor, and anti-viral properties .
Industry:
Mécanisme D'action
Target of Action
Oleandomycin, a macrolide antibiotic, primarily targets bacterial ribosomes . Specifically, it binds to the 50s subunit of bacterial ribosomes , which play a crucial role in protein synthesis.
Mode of Action
Oleandomycin acts as a bacteriostatic agent . By binding to the 50s subunit of bacterial ribosomes, it inhibits the completion of proteins vital to bacterial survival and replication . This interference affects both translational activity and 50s subunit formation .
Biochemical Pathways
The cytochrome P450 OleP, involved in the biosynthesis of oleandomycin, catalyzes the epoxidation of aliphatic carbons on both the aglycone 8.8a-deoxyoleandolide (DEO) and the monoglycosylated L-olivosyl-8.8a-deoxyoleandolide (L-O-DEO) intermediates of oleandomycin biosynthesis .
Analyse Biochimique
Biochemical Properties
Oleandomycin, like erythromycin, binds to the 50s subunit of bacterial ribosomes, inhibiting the completion of proteins vital to survival and replication . It interferes with translational activity but also with 50s subunit formation . This interaction with the ribosomal subunit is crucial for its antibacterial activity.
Cellular Effects
Oleandomycin inhibits bacteria responsible for upper respiratory tract infections . Its spectrum of activity includes bacteria in the Staphylococcus and Enterococcus genera . It impacts cell function by inhibiting protein synthesis, which is vital for bacterial survival and replication .
Molecular Mechanism
The molecular mechanism of Oleandomycin involves binding to the 50s subunit of bacterial ribosomes . This binding inhibits the completion of proteins that are vital for bacterial survival and replication . It interferes not only with translational activity but also with the formation of the 50s subunit .
Dosage Effects in Animal Models
While specific studies on Oleandomycin dosage effects in animal models are limited, macrolides are used in veterinary medicine . The effects can vary depending on the dosage and the animal species .
Subcellular Localization
Like other macrolides, it is known to bind to the 50s subunit of bacterial ribosomes, which are located in the cytoplasm .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'oléandomycine est synthétisée à partir de souches de Streptomyces antibioticus. Le processus implique une fermentation, suivie d'une extraction et d'une purification . Les voies de synthèse et les conditions réactionnelles spécifiques sont la propriété des fabricants et ne sont pas largement publiées.
Méthodes de production industrielle : La production industrielle de l'this compound implique une fermentation à grande échelle de cultures de Streptomyces antibioticus. L'antibiotique est ensuite extrait du bouillon de fermentation à l'aide de solvants organiques, puis purifié par cristallisation ou chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : L'oléandomycine subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée pour former des époxydes.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule d'this compound.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle macrolide.
Réactifs et conditions courantes :
Agents oxydants : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, nucléophiles tels que les amines et les alcools.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les époxydes, les dérivés réduits et les macrolides substitués .
Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie :
- Utilisée comme composé modèle pour étudier la structure et la fonction des antibiotiques macrolides .
- Employée dans les réactions de glycosylation pour améliorer la solubilité et l'activité biologique des flavonoïdes .
Biologie :
- Investigée pour son rôle dans l'inhibition de la synthèse protéique bactérienne par liaison à la sous-unité 50S des ribosomes bactériens .
- Étudiée pour ses effets sur les membranes cellulaires et les enzymes bactériennes .
Médecine :
- Utilisée comme antibiotique vétérinaire pour traiter les infections chez les porcs et les volailles .
- Explorée pour ses propriétés anti-inflammatoires, antitumorales et antivirales potentielles .
Industrie :
- Utilisée dans la production d'antibiotiques combinés pour améliorer l'efficacité contre les souches bactériennes résistantes .
Mécanisme d'action
L'this compound exerce ses effets en se liant à la sous-unité 50S des ribosomes bactériens, inhibant ainsi l'achèvement de la synthèse protéique . Cette action empêche les bactéries de produire les protéines essentielles à leur croissance et à leur réplication. L'inhibition de l'activité de traduction et de la formation de la sous-unité 50S conduit finalement à l'effet bactériostatique de l'this compound .
Comparaison Avec Des Composés Similaires
Composés similaires :
Érythromycine : Un autre antibiotique macrolide qui est plus efficace que l'oléandomycine dans les tests de concentration minimale inhibitrice bactérienne.
Spiramycine : Un antibiotique macrolide ayant un mécanisme d'action similaire mais un spectre d'activité différent.
Trthis compound : Un dérivé de l'this compound avec des propriétés pharmacocinétiques améliorées.
Unicité : L'this compound est unique en son genre par sa capacité à être utilisée en association avec d'autres antibiotiques pour obtenir un effet synergique. Sa relativement faible efficacité par rapport à l'érythromycine est compensée par sa capacité à améliorer l'activité d'autres antibiotiques lorsqu'elle est utilisée en association .
Propriétés
| The antimicrobial mechanism seems to be the same for all of the macrolides. They interfere with protein synthesis by reversibly binding to the 50 S subunit of the ribosome. They appear to bind at the donor site, thus preventing the translocation necessary to keep the peptide chain growing. The effect is essentially confined to rapidly dividing bacteria and mycoplasmas. Macrolides are regarded as being bacteriostatic, ... . Macrolides are significantly more active at higher pH ranges (7.8-8). /Macrolides/ | |
Numéro CAS |
3922-90-5 |
Formule moléculaire |
C35H61NO12 |
Poids moléculaire |
687.9 g/mol |
Nom IUPAC |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |
InChI |
InChI=1S/C35H61NO12/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34/h16-31,34,37-39H,12-15H2,1-11H3 |
Clé InChI |
RZPAKFUAFGMUPI-UHFFFAOYSA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |
SMILES isomérique |
C[C@H]1C[C@H]([C@H]([C@H](O1)O[C@H]2[C@H](C[C@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |
SMILES canonique |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C |
Apparence |
Solid powder |
Color/Form |
White, amorphous powder |
| 3922-90-5 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Sol in dil acids. Freely sol in methanol, ethanol, butanol, acetone. Practically insol in hexane, carbon tetrachloride, dibutyl ether |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Oleandomycin Oleandomycin Phosphate Phosphate, Oleandomycin |
Pression de vapeur |
3.4X10-25 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Oleandomycin and how does it exert its antimicrobial effects?
A1: Oleandomycin is a macrolide antibiotic produced by Streptomyces antibioticus. [, , , , ] Like other macrolides, it primarily acts by binding to the 50S subunit of bacterial ribosomes. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial growth arrest or death. []
Q2: What makes Oleandomycin effective against certain bacteria while others remain unaffected?
A2: Oleandomycin demonstrates activity against a range of Gram-positive and some Gram-negative bacteria. [, ] Its effectiveness depends on factors like the target bacterium's susceptibility, the ability of Oleandomycin to penetrate bacterial cell walls, and the potential presence of resistance mechanisms within the bacteria. [, , , ]
Q3: How does the structure of Oleandomycin relate to its biological activity?
A3: Oleandomycin consists of a macrocyclic lactone ring decorated with two sugar moieties: oleandrose and desosamine. [, ] Modifications to the oleandrose sugar, specifically at the 2'-hydroxyl group, significantly influence its activity. [, , ] For example, glycosylation at this position by a specific glycosyltransferase inactivates the antibiotic. [, ] Conversely, an extracellular enzyme produced by S. antibioticus can cleave this glucose moiety, thereby reactivating Oleandomycin. []
Q4: How does the chemical structure of Oleandomycin affect its interaction with ribosomes?
A4: Nuclear Magnetic Resonance (NMR) studies coupled with molecular modeling provide insights into the three-dimensional structure of Oleandomycin and its interaction with ribosomes. [] These studies revealed that the lactone ring of Oleandomycin predominantly adopts a "folded-out" conformation, while its sugar moieties maintain chair conformations. [] This specific spatial arrangement is crucial for binding to the ribosome and inhibiting protein synthesis. []
Q5: Have there been any attempts to improve the activity of Oleandomycin through chemical modifications?
A5: Yes, researchers have synthesized various Oleandomycin derivatives to explore structure-activity relationships and enhance its potency. [, ] Notably, the introduction of a sulfonamide group at the 4''-position led to derivatives with improved in vitro activity compared to the parent compound. [] For instance, the para-chlorobenzenesulfonamide analog exhibited significantly enhanced potency. []
Q6: How stable is Oleandomycin under different conditions, and what strategies are employed to improve its formulation?
A6: The stability of Oleandomycin phosphate is influenced by its physical form (crystalline vs. amorphous) and environmental humidity. [, ] Crystalline forms exhibit higher stability and are less susceptible to humidity-induced degradation. [, ] To enhance stability, solubility, and bioavailability, researchers have investigated various formulation strategies, including the use of different salts and drug delivery systems. [, ]
Q7: What analytical methods are commonly used for the detection and quantification of Oleandomycin?
A7: Several analytical techniques have been employed for Oleandomycin analysis. These include:
- Microbiological assays: These methods rely on the inhibitory effect of Oleandomycin on the growth of susceptible microorganisms. [, ]
- Spectrophotometry: This technique exploits the characteristic UV absorbance of Oleandomycin at specific wavelengths for quantification. [, ]
- Polarography: This electrochemical method measures the current flow as Oleandomycin undergoes reduction at a mercury-dropping electrode, allowing for quantitative analysis. [, ]
- High-performance liquid chromatography (HPLC): Coupled with various detectors, HPLC provides a sensitive and specific method for separating and quantifying Oleandomycin and its metabolites. [, ]
Q8: Has bacterial resistance to Oleandomycin been reported, and if so, what are the underlying mechanisms?
A8: Yes, resistance to Oleandomycin has been documented, and several mechanisms contribute to this phenomenon:
- Target site modification: Mutations in the ribosomal RNA of bacteria can alter the binding site of Oleandomycin, reducing its efficacy. []
- Enzymatic inactivation: Some bacteria possess enzymes like glycosyltransferases that can inactivate Oleandomycin by modifying its structure. [, , ]
- Active efflux: Bacteria can develop efflux pumps that expel Oleandomycin from their cells, reducing its intracellular concentration. [, ]
Q9: Does Oleandomycin exhibit cross-resistance with other antibiotics?
A9: Yes, cross-resistance between Oleandomycin and other macrolides, especially those with 14- and 15-membered rings, has been observed. [, ] This cross-resistance stems from the shared binding site on the bacterial ribosome and the potential for common resistance mechanisms. [, ]
Q10: Are there any documented interactions between Oleandomycin and other drugs?
A10: While this document focuses on the scientific aspects, certain studies highlight the interaction of Oleandomycin with other antimicrobials. For instance, synergistic effects have been observed when Oleandomycin is combined with tetracycline, enhancing their combined antimicrobial activity. [] Conversely, indifferent or even antagonistic interactions have been reported with other antibiotics, emphasizing the complexity of drug combinations and the need for careful evaluation. []
Q11: What are the implications of Oleandomycin resistance for its clinical use?
A11: The emergence and spread of Oleandomycin resistance pose a significant challenge to its clinical efficacy. [, ] The presence of cross-resistance with other macrolides further complicates treatment options, particularly for infections caused by multi-drug resistant bacteria. [, ] Monitoring resistance patterns, understanding resistance mechanisms, and developing novel therapeutic strategies are crucial to combat this growing concern. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


